molecular formula C24H26N4O5 B2890633 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105221-02-0

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2890633
CAS No.: 1105221-02-0
M. Wt: 450.495
InChI Key: LHGBPCBULJHBCN-UHFFFAOYSA-N
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Description

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core modified with two distinct substituents:

  • 1,2,4-Oxadiazole moiety: A 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl group is attached to the quinazoline-dione core via a methyl linker. The 4-isopropoxyphenyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetics.

Quinazoline-diones are known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

3-(3-methoxypropyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-16(2)32-18-11-9-17(10-12-18)22-25-21(33-26-22)15-28-20-8-5-4-7-19(20)23(29)27(24(28)30)13-6-14-31-3/h4-5,7-12,16H,6,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGBPCBULJHBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Quinazoline Core Construction: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reactions: The oxadiazole and quinazoline intermediates are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions to form the final compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione could be explored for therapeutic applications, including as an anticancer, antiviral, or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a promising candidate for pharmaceutical research.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Findings :

  • The 3-methoxypropyl chain likely enhances aqueous solubility relative to the furan-2-ylmethyl group, which is more hydrophobic.

Broader Context: Heterocyclic Derivatives with Coumarin-Benzodiazepine/Oxazepine Moieties

Compounds such as 4g and 4h () incorporate coumarin fused with benzodiazepine or oxazepine rings, differing significantly in core structure and substituents .

  • 4g/4h : Feature tetrazole and coumarin-benzodiazepine/oxazepine systems, prioritizing π-π stacking and hydrogen bonding for target engagement.

Research Implications and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and explicit bioactivity data for the target compound are absent in the provided evidence. Further experimental studies are required.
  • Substituent Optimization : The comparison underscores the need to balance electronic (e.g., chloro vs. isopropoxy) and steric effects to fine-tune drug-like properties.

Biological Activity

The compound 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline, which has been explored for its diverse biological activities. Quinazoline derivatives are known for their potential as antimicrobial, antiviral, and anticancer agents. This article examines the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and relevant structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves reactions that modify the quinazoline core to enhance biological activity. The compound features a quinazoline backbone substituted with an isopropoxyphenyl group and a methoxypropyl group. These modifications are crucial for its biological efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial and fungal strains. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundTarget OrganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
13Staphylococcus aureus965 mg/mL
13Escherichia coli1565 mg/mL
15Staphylococcus aureus10–1280 mg/mL
14aCandida albicans1270 mg/mL

These results indicate that compounds derived from the quinazoline scaffold exhibit moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

The mechanism by which quinazoline derivatives exert their antimicrobial effects often involves inhibition of bacterial DNA gyrase and topoisomerase IV. This mechanism is similar to that of fluoroquinolone antibiotics, which target bacterial DNA replication processes. The incorporation of oxadiazole rings into the structure has been found to enhance this activity significantly .

Antiviral Activity

In addition to antibacterial properties, certain quinazoline derivatives have shown promising antiviral activity. For instance, compounds have been evaluated for their efficacy against viruses such as vaccinia and adenovirus. One study reported that specific derivatives displayed EC50 values significantly lower than those of reference antiviral drugs . Although specific data on the antiviral activity of the compound is limited, its structural similarities to other active derivatives suggest potential in this area.

Case Studies and Research Findings

A notable study investigated a series of quinazoline-2,4(1H,3H)-dione derivatives for their biological activities. Among these, compounds with specific substitutions demonstrated enhanced activity against various pathogens. The structure-activity relationship (SAR) analysis indicated that modifications at the 1 and 3 positions of the quinazoline ring were critical for improving bioactivity .

Example Case Study:

In a comparative study involving several synthesized compounds, compound 13 was highlighted for its broad-spectrum activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to measure inhibition zones and MIC values against standard reference drugs .

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing quinazoline-oxadiazole hybrids like 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acyl hydrazides with nitriles or carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
  • Step 2 : Functionalization of the quinazoline-dione core, often through alkylation or nucleophilic substitution reactions. For example, the oxadiazole-methyl group is introduced via a nucleophilic displacement reaction using K₂CO₃ or NaH in polar aprotic solvents like DMF .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC .
  • Critical Parameters : Reaction temperature (60–120°C), solvent selection (DMF, DMSO), and stoichiometric control to avoid side products.

Q. How are structural and purity characteristics of this compound validated in academic research?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the quinazoline, oxadiazole, and substituents (e.g., isopropoxy and methoxypropyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion for C₂₄H₂₅N₄O₅) .
  • Elemental Analysis : Confirms empirical formula accuracy .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :

  • Variable Substituents : Systematically modify the isopropoxy group (e.g., replace with ethoxy, halogen) and methoxypropyl chain (e.g., vary alkyl length) .
  • Assay Comparison : Test derivatives in parallel using standardized assays (e.g., enzyme inhibition for kinases or COX-2) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .
  • Key Table :
DerivativeSubstituent (R₁)Bioactivity (IC₅₀, μM)
Parent4-isopropoxy12.3 (HeLa)
Analog A4-ethoxy8.7 (HeLa)
Analog B4-fluoro18.9 (HeLa)

Q. How to address contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) across studies. For example, discrepancies in antimicrobial data may arise from variations in bacterial strain virulence .
  • Dose-Response Validation : Repeat assays with gradient concentrations to confirm activity thresholds .
  • Meta-Analysis : Aggregate data from analogs (e.g., bromophenyl or fluorophenyl variants) to identify trends in substituent effects .

Q. What strategies improve the pharmacokinetic profile of quinazoline-oxadiazole hybrids?

  • Methodological Answer :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) or formulate as nanocrystals .
  • Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Modify labile groups (e.g., replace methoxy with trifluoromethoxy to reduce demethylation) .
  • In Vivo Testing : Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) in rodent models after oral/intravenous administration .

Experimental Design Considerations

Q. How to design a robust enzyme inhibition assay for this compound targeting kinase pathways?

  • Methodological Answer :

  • Enzyme Selection : Prioritize kinases implicated in cancer (e.g., EGFR, VEGFR) .
  • Assay Protocol : Use fluorescence-based ADP-Glo™ kinase assay with ATP concentrations near Km values .
  • Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle (DMSO <0.1%) .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities via fragmentation patterns .
  • Stability Studies : Accelerated degradation under heat (40–60°C), light, and pH extremes (pH 2–9) .

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